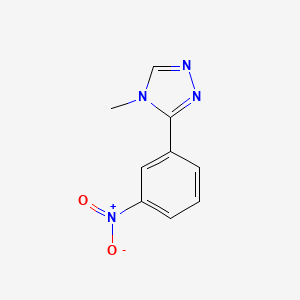

4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The methyl group can be introduced through alkylation reactions. Methyl iodide or methyl bromide can be used as alkylating agents in the presence of a base such as potassium carbonate.

Nitration:

- The nitrophenyl group can be introduced through nitration reactions. This involves the reaction of the phenyl ring with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods:

Industrial production of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole typically involves the following steps:

-

Formation of the Triazole Ring:

- The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 3-nitrobenzaldehyde and methylhydrazine can yield the desired triazole ring.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

-

Reduction:

- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

-

Substitution:

- The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents include nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amino derivatives.

Substitution: Substituted triazoles with various functional groups.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazoles, including 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole, have been extensively studied for their antibacterial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains.

- Case Study : A study synthesized several triazole derivatives and evaluated their antibacterial efficacy against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 22 |

| Other derivative | S. aureus | 3.12 | 28 |

Antifungal Properties

The antifungal potential of triazoles is well-documented. Compounds with the triazole moiety have shown effectiveness against fungal pathogens.

- Case Study : A series of triazole derivatives were tested against Candida albicans, demonstrating potent antifungal activity. The presence of specific substituents on the triazole ring was found to enhance antifungal efficacy .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 10 |

| Another derivative | Aspergillus niger | 15 |

Herbicidal Activity

Triazoles are also explored for their herbicidal properties, particularly in controlling weed species.

- Case Study : Research has shown that certain triazole derivatives inhibit the growth of common agricultural weeds effectively, making them potential candidates for developing new herbicides .

| Compound | Target Weed Species | Effectiveness (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Another derivative | Cynodon dactylon | 75 |

Nonlinear Optical Properties

Recent studies have investigated the nonlinear optical properties of triazoles for potential applications in photonics.

Mecanismo De Acción

The mechanism of action of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparación Con Compuestos Similares

4-Methyl-3-phenyl-4H-1,2,4-triazole: Lacks the nitro group, leading to different reactivity and biological activity.

3-(3-Nitrophenyl)-4H-1,2,4-triazole: Lacks the methyl group, affecting its chemical properties and applications.

4-Methyl-3-(4-nitrophenyl)-4H-1,2,4-triazole: The position of the nitro group is different, leading to variations in reactivity and biological effects.

Uniqueness:

4-Methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is unique due to the specific positioning of the methyl and nitrophenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

4-Methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial effects against various pathogens. For instance:

- In vitro studies have demonstrated that triazole derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli, S. aureus, and Pseudomonas aeruginosa .

- A study highlighted that compounds with specific substitutions on the triazole ring displayed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

Triazoles are also important in antifungal therapy. The structural characteristics of this compound suggest potential efficacy against fungal strains due to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Properties

Emerging studies have suggested that triazole derivatives may exhibit anticancer activity through various mechanisms:

- Cell proliferation assays have shown that certain triazole derivatives can inhibit cancer cell growth effectively .

- The ability to interact with cellular targets and modulate signaling pathways may contribute to their anticancer potential .

Research Findings and Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- DNA Interaction : Molecular docking studies have shown that certain triazoles can bind effectively to DNA gyrase and other nucleic acid targets, disrupting replication processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds may induce oxidative stress in microbial cells, leading to cell death .

Propiedades

IUPAC Name |

4-methyl-3-(3-nitrophenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-12-6-10-11-9(12)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWWRCQULISQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.